Home > Products > Screening Compounds P91155 > 4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide
4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide - 2247240-76-0

4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide

Catalog Number: EVT-3162891
CAS Number: 2247240-76-0
Molecular Formula: C26H29N3O5
Molecular Weight: 463.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(Dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide is a synthetic organic compound that can be classified as a benzamide derivative. This type of compound often exhibits biological activity and is of interest for diverse research applications. Notably, its structure contains a chromone (4H-1-benzopyran-4-one) moiety, a privileged scaffold in medicinal chemistry known for a wide range of biological activities [, , ].

Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate (4)

Compound Description: This compound serves as a versatile reagent in synthesizing various heterocyclic systems, including N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones. These are valuable intermediates in pharmaceutical and medicinal chemistry. []

Phenyl-methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate (5)

Compound Description: Similar to compound 4, this phenylmethyl analog acts as a reagent for synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones. The introduction of the phenylmethyl group may impart altered reactivity or influence the physicochemical properties of the resulting heterocyclic compounds. []

7,4’-O-Modified Genistein Amino Acid Derivatives

Compound Description: These are a series of compounds synthesized by nucleophilic substitution and hydrolysis, followed by condensation with various amino acid esters. One notable example is methyl [2-({5-hydroxy-3-[4-(2-{[3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]amino}-2-oxoethoxy)phenyl]-4-oxo-4H-chromen-7-yl}oxy)acetyl] tyrosinate, which displayed promising antiproliferative activity against the MGC-803 cell line (gastric cancer) with an IC50 value of 8.52 µM. []

2-amino-4-(4-(dimethylamino) phenyl)-6-(7-hydroxy-2-oxo-2H-chromen-3-yl) nicotinonitrile (3)

Compound Description: This compound is synthesized through a multi-step process involving the reaction of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate, followed by reaction with 4-(dimethylamino) benzaldehyde and cyclization with malononitrile. []

Arylisoxazole-Chromenone Carboxamides

Compound Description: This is a newly synthesized series of hybrid molecules designed as potential therapeutics for Alzheimer's disease. They are notable for their cholinesterase (ChE) inhibitory activity. []

5‐(3‐Nitrophenyl)‐N‐{4‐[(2‐oxo‐2H‐1‐benzopyran‐7‐yl)oxy]phenyl}‐1,2‐oxazole‐3‐carboxamide

Compound Description: Within the arylisoxazole-chromenone carboxamide series, this compound exhibited the most potent acetylcholinesterase (AChE) inhibitory activity with an IC50 value of 1.23 μM. []

5‐(3‐Chlorophenyl)‐N‐{4‐[(2‐oxo‐2H‐1‐benzopyran‐7‐yl)oxy]phenyl}‐1,2‐oxazole‐3‐carboxamide

Compound Description: This compound, another member of the arylisoxazole-chromenone carboxamide class, emerged as the most potent butyrylcholinesterase (BChE) inhibitor, exhibiting an IC50 value of 9.71 μM. []

7-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]-2H-chromen-2-one (4)

Compound Description: This compound is a coumarin derivative synthesized from umbelliferone. []

N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides (VIa-i)

Compound Description: This series of compounds, derived from substituted benzylidene derivatives, showed anti-inflammatory activity. []

(E)-NN-diethyl-2-[2-(4-oxo-4H-1-benzopyran-2-yl)vinyl]benzamide

Compound Description: This compound is a product of the condensation reaction between 2-methylchromone and 2-formyl-NN-diethylbenzamide. []

(2E)-2-cyano-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]benzopyran-6-yl) acrylamide (8)

Compound Description: Synthesized from a formylfurochromone precursor, this compound highlights a specific substitution pattern on the benzopyran core. []

Overview

4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide is a complex organic compound with the Chemical Abstracts Service (CAS) number 2247240-76-0. This compound is characterized by its unique molecular structure, which includes a dimethylamino group and a benzamide moiety linked to a chromenone derivative. It falls within the category of specialty chemicals and has garnered interest for its potential therapeutic applications, particularly in the field of ophthalmology due to its protective effects on retinal neurons.

Source

The compound can be sourced from various chemical suppliers, including Parchem, which provides detailed specifications and safety data sheets for handling and storage .

Classification

This compound is classified as a benzamide derivative, specifically a substituted benzamide due to the presence of the dimethylamino group and the chromenone structure. Its molecular formula is C26H23N3O5, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Synthesis Analysis

Methods

The synthesis of 4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide typically involves multi-step organic reactions. The general approach includes:

  1. Formation of the Chromenone Derivative: Starting from suitable precursors, the chromenone structure is synthesized through cyclization reactions.
  2. Acetylation: The hydroxyl group on the chromenone is acetylated using acetic anhydride or acetyl chloride to form the acetyl derivative.
  3. Amidation: The resulting acetyl derivative is then reacted with an appropriate amine (in this case, dimethylamine) to form the final benzamide product.

These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide can be visualized as follows:

  • Core Structure: The compound features a benzamide core with a dimethylamino group at one end and a chromenone derivative attached via an acetylamino linkage.

Data

The molecular weight of this compound is approximately 457.48 g/mol. The predicted boiling point is around 664.2°C, and it has a density of approximately 1.363 g/cm³ .

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for amides and aromatic compounds:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and amine.
  2. Reduction: The nitro or carbonyl groups can be reduced using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: Electrophilic aromatic substitution might occur at various positions on the aromatic rings depending on existing substituents.

Technical Details

These reactions often require specific catalysts or reagents to proceed efficiently. For example, hydrolysis may necessitate heating under reflux conditions.

Mechanism of Action

Process

The mechanism of action for 4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide has been studied primarily in the context of its neuroprotective effects in diabetic retinopathy models.

  1. Inhibition of Apoptosis: The compound protects retinal neurons from apoptosis induced by high glucose levels.
  2. Oxidative Stress Reduction: It reduces oxidative stress markers in isolated retinal neurons .

Data

In vitro studies have shown that at concentrations around 1 μM, this compound significantly protects neuronal cells from damage associated with diabetic conditions .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Off-white to light yellow crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide.

Chemical Properties

Relevant chemical properties include:

  • pKa: Approximately 12.72, indicating basicity.

These properties suggest potential stability under various conditions but require careful handling due to its biological activity.

Applications

Scientific Uses

The primary scientific applications of 4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide include:

  1. Neuroprotection Research: Investigated for its potential in treating diabetic retinopathy by protecting retinal neurons from oxidative stress.
  2. Pharmaceutical Development: As a lead compound for developing new therapies targeting similar pathways involved in neurodegenerative diseases.

This compound represents an interesting area of research within medicinal chemistry, particularly related to ocular health and neuroprotection strategies against diabetes-induced damage .

Properties

CAS Number

2247240-76-0

Product Name

4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide

IUPAC Name

4-(dimethylamino)-N-[3-[[2-[(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl)oxy]acetyl]amino]phenyl]benzamide

Molecular Formula

C26H29N3O5

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C26H29N3O5/c1-29(2)20-8-6-17(7-9-20)26(32)28-19-5-3-4-18(14-19)27-25(31)16-34-21-10-11-22-23(30)12-13-33-24(22)15-21/h3-9,12-14,21-22,24H,10-11,15-16H2,1-2H3,(H,27,31)(H,28,32)

InChI Key

IPVJLWCNKFQWMI-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3CCC4C(C3)OC=CC4=O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3CCC4C(C3)OC=CC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.